![molecular formula C10H14N2O2S B7519989 N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide](/img/structure/B7519989.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is a heterocyclic compound featuring a thiazole ring and an oxolane ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 4,5-dimethylthiazole with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazoles and thiazole derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The compound may also interfere with the synthesis of nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness: N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is unique due to the presence of both thiazole and oxolane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-7(2)15-10(11-6)12-9(13)8-4-3-5-14-8/h8H,3-5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVIWVLOOQTLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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